molecular formula C12H19NO B13250368 (3-Methoxypropyl)(2-phenylethyl)amine

(3-Methoxypropyl)(2-phenylethyl)amine

Cat. No.: B13250368
M. Wt: 193.28 g/mol
InChI Key: GIOQLLLDNNAIIU-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(2-phenylethyl)amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenethylamine, featuring a methoxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(2-phenylethyl)amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-methoxypropylamine with 2-phenylethyl bromide under basic conditions. The reaction proceeds as follows:

    Nucleophilic Substitution: 3-Methoxypropylamine reacts with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution reaction.

    Purification: The crude product is purified by distillation or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(3-Methoxypropyl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.

    3-Methoxypropylamine: A related compound with a similar structure but lacking the phenethyl group.

    2-Phenylethylamine: Another related compound with a similar structure but lacking the methoxypropyl group.

Uniqueness

(3-Methoxypropyl)(2-phenylethyl)amine is unique due to the presence of both the methoxypropyl and phenethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-14-11-5-9-13-10-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

GIOQLLLDNNAIIU-UHFFFAOYSA-N

Canonical SMILES

COCCCNCCC1=CC=CC=C1

Origin of Product

United States

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